![molecular formula C19H20N2O2 B4748063 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone
Overview
Description
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy, due to its ability to inhibit the growth and proliferation of cancer cells. In
Mechanism of Action
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone is a useful tool compound for the study of EGFR signaling pathways and the development of new cancer therapies. However, there are some limitations to its use in lab experiments. 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone and its potential use in cancer therapy. One area of research is the development of new and more effective EGFR inhibitors, which may have greater potency and fewer side effects than 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors, which can help to guide treatment decisions. Finally, there is interest in combining 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone with other cancer therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes.
Scientific Research Applications
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been evaluated in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and breast cancer. 3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been used as a tool compound in the study of EGFR signaling pathways.
properties
IUPAC Name |
3-[3-(2,4-dimethylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-8-9-18(15(2)12-14)23-11-5-10-21-13-20-17-7-4-3-6-16(17)19(21)22/h3-4,6-9,12-13H,5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRSPNPGKJCYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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